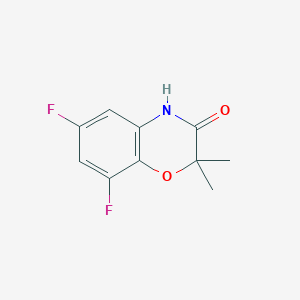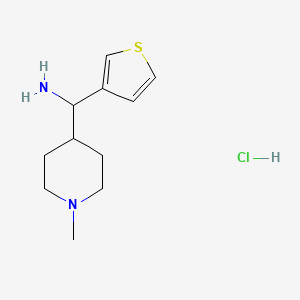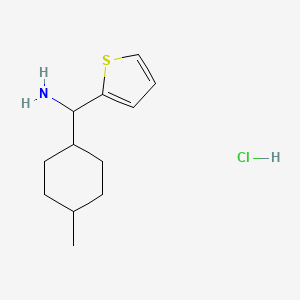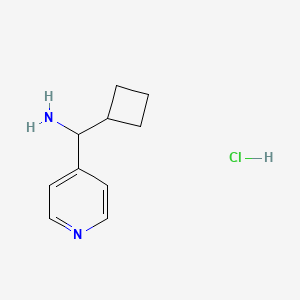
Cyclobutyl(pyridin-4-yl)methanamine hydrochloride
Descripción general
Descripción
“Cyclobutyl(pyridin-4-yl)methanamine hydrochloride” is a synthetic organic molecule that belongs to the class of amines. It is also known as cyclobutyl (pyridin-4-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The molecular formula of “Cyclobutyl(pyridin-4-yl)methanamine hydrochloride” is C10H15ClN2. The InChI code is 1S/C10H14N2.2ClH/c11-10 (8-2-1-3-8)9-4-6-12-7-5-9;;/h4-8,10H,1-3,11H2;2*1H .Physical And Chemical Properties Analysis
“Cyclobutyl(pyridin-4-yl)methanamine hydrochloride” is a powder . It has a molecular weight of 235.16 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
1. Anticonvulsant Activity
Cyclobutyl(pyridin-4-yl)methanamine hydrochloride and its derivatives have been investigated for their potential anticonvulsant activity. A study by Pandey and Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine through condensation reactions with various aryl aldehydes/ketones and cyclic ketones. Some of these compounds exhibited significant seizures protection and anticonvulsant activity, indicating the potential therapeutic application of Cyclobutyl(pyridin-4-yl)methanamine hydrochloride derivatives in seizure management Pandey & Srivastava, 2011.
2. Photocytotoxicity and Cellular Imaging
The compound and its related structures have been utilized in the synthesis of Iron(III) complexes with photocytotoxic properties. Basu et al. (2014) studied Iron(III) complexes involving Cyclobutyl(pyridin-4-yl)methanamine hydrochloride derivatives, showing unprecedented photocytotoxicity in red light, implying its potential in medical applications such as targeted cancer therapies Basu et al., 2014.
3. Catalytic Activity
The structural analogs of Cyclobutyl(pyridin-4-yl)methanamine hydrochloride have been involved in the synthesis of various catalytic agents. For instance, Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications, demonstrating good activity and selectivity in certain reactions Roffe et al., 2016.
4. Hydroxylation of Alkanes
Derivatives of Cyclobutyl(pyridin-4-yl)methanamine hydrochloride have been used in catalysts for selective hydroxylation of alkanes, indicating their significance in chemical synthesis and industrial applications Sankaralingam & Palaniandavar, 2014.
Safety and Hazards
Propiedades
IUPAC Name |
cyclobutyl(pyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(8-2-1-3-8)9-4-6-12-7-5-9;/h4-8,10H,1-3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUFNHNEYRMGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




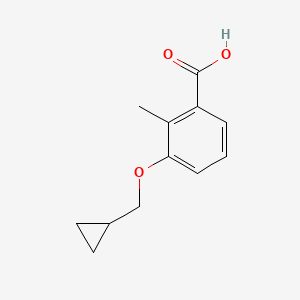
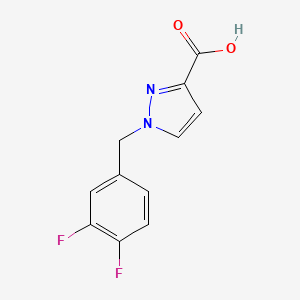

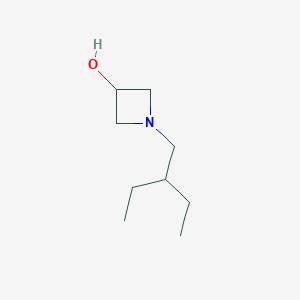
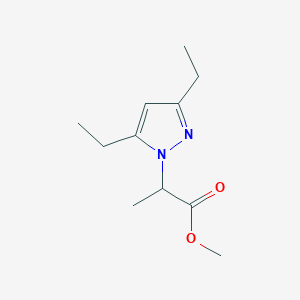
![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)

![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)

